

5-Thiocyanatothiazol-2-amine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Thiocyanatothiazol-2-amine*

Cat. No.: *B1335063*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-thiocyanatothiazol-2-amine**, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This document consolidates the available scientific literature, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its role as an anticancer agent.

Chemical Properties

5-Thiocyanatothiazol-2-amine, also known as 2-amino-1,3-thiazol-5-yl thiocyanate, is a small molecule with the chemical formula C4H3N3S2. Below is a summary of its key chemical identifiers and properties.

Property	Value	Reference
CAS Number	23056-10-2	
Molecular Formula	C4H3N3S2	[1]
Molecular Weight	157.22 g/mol	
IUPAC Name	2-amino-1,3-thiazol-5-yl thiocyanate	
Canonical SMILES	C1=C(SC(=N1)N)SC#N	[1]
Physical Form	Solid	
Melting Point	141°C (decomposition)	[2]
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	

Synthesis of 5-Thiocyanatothiazol-2-amine

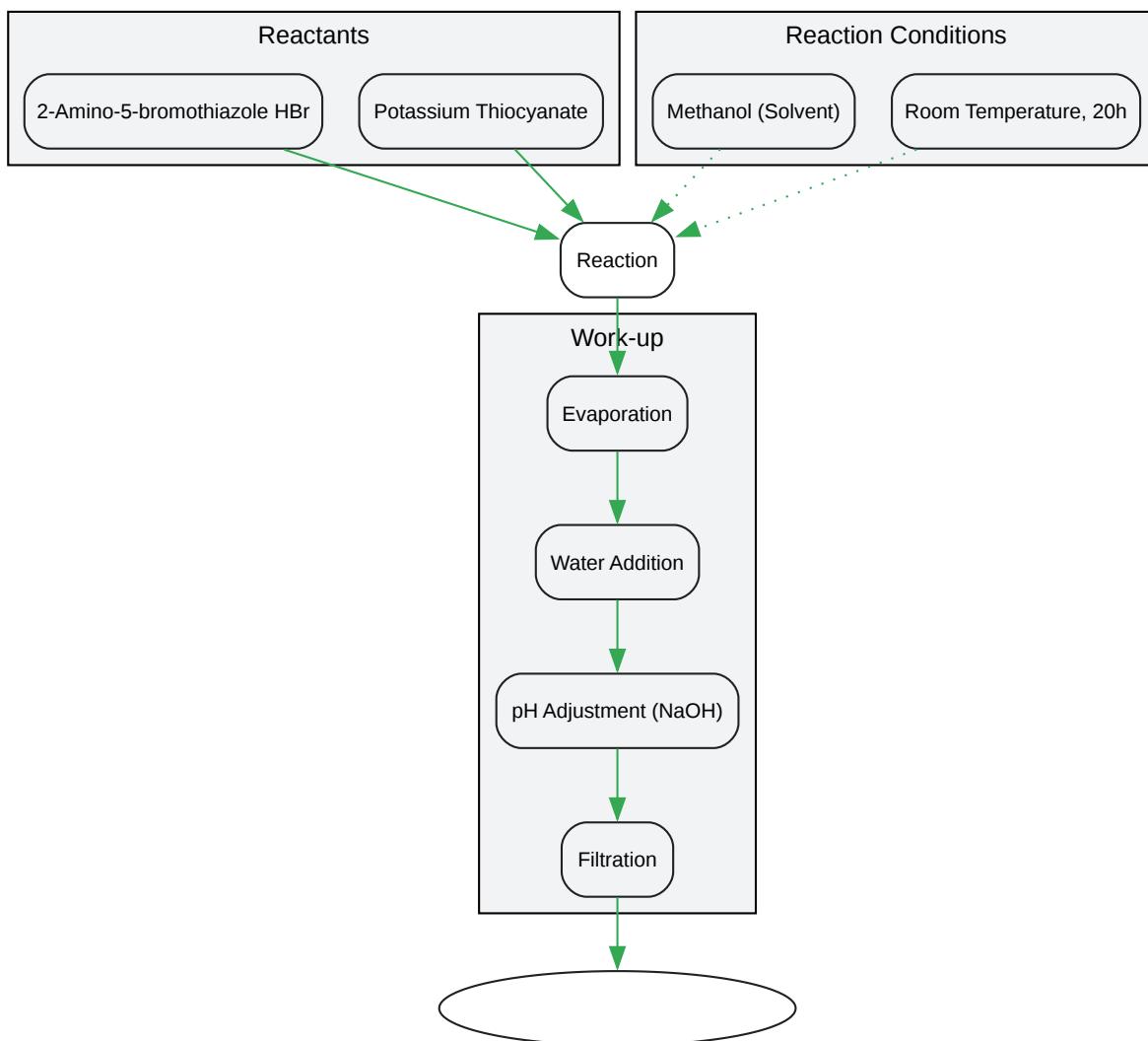
Multiple synthetic routes to **5-thiocyanatothiazol-2-amine** have been reported in the literature. The following sections detail two distinct experimental protocols.

A common and straightforward method involves the reaction of 2-amino-5-bromothiazole hydrobromide with a thiocyanate salt.[\[3\]](#)[\[4\]](#)

Experimental Protocol: A mixture of 2-amino-5-bromothiazole hydrobromide (53.0 g, 0.204 mol) and potassium thiocyanate (78.5 g, 0.808 mol) in methanol (1.4 L) is stirred at room temperature for 20 hours.[\[3\]](#)[\[4\]](#) Following the stirring period, the methanol is evaporated. The resulting residue is treated with water (180 mL), and the pH of the solution is adjusted to 12 with a 10% sodium hydroxide solution. The solid that forms is collected by filtration to yield **5-thiocyanatothiazol-2-amine** as a brown solid.[\[3\]](#)[\[4\]](#)

Diagram: Synthesis from 2-Amino-5-bromothiazole

Synthesis of 5-Thiocyanatothiazol-2-amine (Method 1)

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Caption: Workflow for the synthesis of **5-thiocyanatothiazol-2-amine** from 2-amino-5-bromothiazole.

An alternative synthesis starts from the more basic 2-aminothiazole, which is reacted with sodium thiocyanate and bromine.[\[5\]](#)

Experimental Protocol: This method involves the reaction of 2-aminothiazole with sodium thiocyanate and bromine.[\[5\]](#) Following the reaction, the 2-amino-5-thiocyanatothiazole can be acylated with acetic anhydride to produce an intermediate for further synthesis, such as for CDK2 inhibitors.[\[5\]](#)

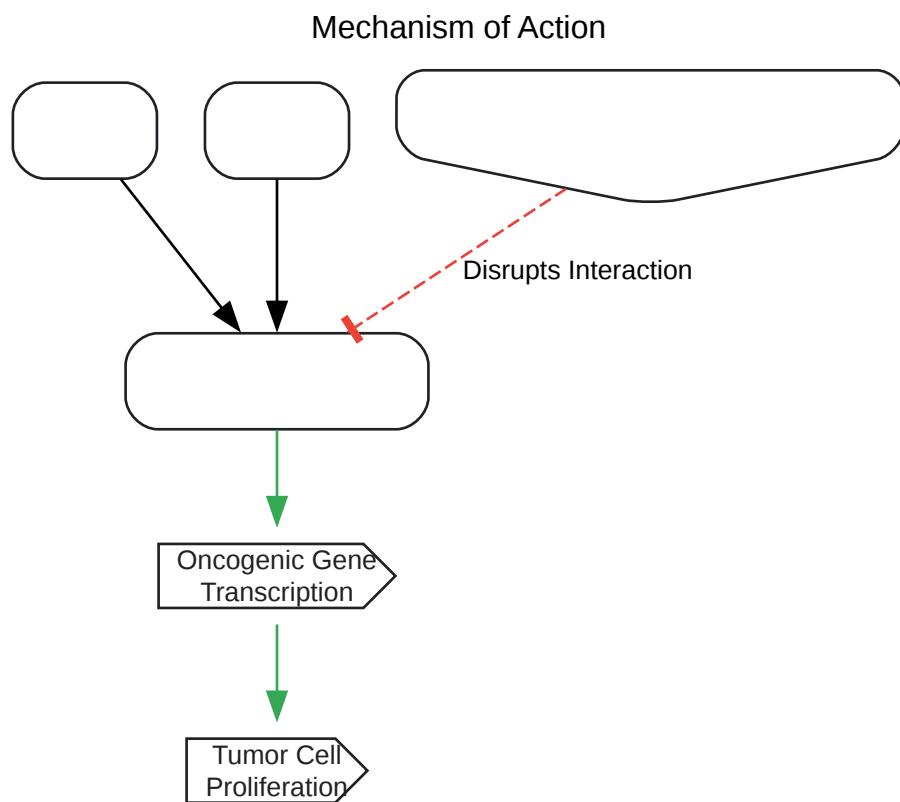
Biological Activity and Applications

Recent studies have highlighted the potential of **5-thiocyanatothiazol-2-amine** as a valuable fragment in drug discovery, particularly in the development of anticancer therapeutics.

The MYC oncogene is a critical driver in approximately 50% of human cancers, making it a prime target for therapeutic intervention.[\[6\]](#) However, direct pharmacological inhibition of MYC has proven challenging. A promising alternative strategy is to disrupt the interaction between MYC and its essential cofactor, WD40-repeat-containing protein 5 (WDR5).[\[6\]](#)

5-Thiocyanatothiazol-2-amine has been identified as a fragment that effectively impairs the WDR5-MYC protein-protein interaction.[\[6\]](#) This discovery positions the compound as a foundational structure for the development of novel MYC-targeted therapies.

Diagram: WDR5-MYC Interaction and Inhibition



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Caption: Inhibition of the WDR5-MYC interaction by **5-thiocyanatothiazol-2-amine**.

The inhibitory activity of **5-thiocyanatothiazol-2-amine** and its derivatives against the WDR5-MYC interaction and their antiproliferative effects on various cancer cell lines have been quantified.

Compound	Target/Assay	Value	Cell Line	Reference
5-Thiocyanatothiazol-2-amine (4a)	WDR5-MYC Interaction (FP)	Ki = 6.1 μ M	-	[6]
Derivative 4m	WDR5-MYC Interaction (FP)	Ki = 2.4 μ M	-	[6]
Derivative 4o	WDR5-MYC Interaction (FP)	Ki = 1.0 μ M	-	[6]
Derivative 4m	Antiproliferative Activity	IC50 = 3.6 μ M	MV4-11	[6]
Derivative 4m	Antiproliferative Activity	IC50 = 4.1 μ M	MOLM-13	[6]
Derivative 4m	Antiproliferative Activity	IC50 = 6.8 μ M	RS4-11	[6]
Derivative 4o	Antiproliferative Activity	IC50 = 2.5 μ M	MV4-11	[6]
Derivative 4o	Antiproliferative Activity	IC50 = 3.3 μ M	MOLM-13	[6]
Derivative 4o	Antiproliferative Activity	IC50 = 5.4 μ M	RS4-11	[6]

Beyond its direct biological activity, **5-thiocyanatothiazol-2-amine** serves as a key intermediate in the synthesis of more complex bioactive molecules. It has been utilized in the preparation of inhibitors for:

- Cyclin-Dependent Kinase 2 (CDK2): The compound is a precursor for a series of 2-amino-5-thio-substituted thiazoles that act as CDK2 inhibitors.[\[5\]](#)
- Cyclin-Dependent Kinase-Like 5 (CDKL5): It is used as a reactant in the synthesis of specific, high-affinity inhibitors of CDKL5, a kinase implicated in neurodevelopmental disorders.[\[7\]](#)[\[8\]](#)

Key Experimental Methodologies

The biological activity of **5-thiocyanatothiazol-2-amine** and its derivatives has been validated through several key experimental techniques.

4.1. Fluorescence Polarization (FP) Assay This assay is used to measure the disruption of the WDR5-MYC protein-protein interaction. The binding affinity (K_i) of the compounds is determined by monitoring changes in the fluorescence polarization signal as the compound concentration is varied.[6]

4.2. Differential Scanning Fluorimetry (DSF) DSF is employed to confirm the direct binding of the compounds to the WDR5 protein. The technique measures the change in the thermal denaturation temperature of a protein in the presence of a ligand.[6]

4.3. Co-immunoprecipitation (Co-IP) Co-IP assays are performed to validate the disruption of the WDR5-MYC interaction within a cellular context. These experiments demonstrate a dose-dependent dissociation between WDR5 and MYC proteins in the presence of the inhibitor compounds.[6]

4.4. Cell Viability Assays The antiproliferative effects of the compounds on various cancer cell lines are assessed using standard cell viability assays. These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC50).[6]

Conclusion

5-Thiocyanatothiazol-2-amine is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and demonstrated activity as a disruptor of the critical WDR5-MYC oncogenic interaction make it a valuable starting point for the design of novel anticancer agents. Furthermore, its utility as a synthetic intermediate for other kinase inhibitors underscores its importance in medicinal chemistry. Further research into the optimization of this scaffold is warranted to develop more potent and selective therapeutics for MYC-driven cancers and other diseases.

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- To cite this document: BenchChem. [5-Thiocyanatothiazol-2-amine: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335063#5-thiocyanatothiazol-2-amine-literature-review>]

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